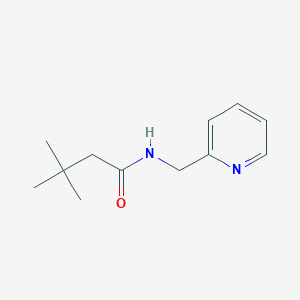![molecular formula C22H16F3N3 B5577815 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)
2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
説明
Synthesis Analysis
The synthesis of related imidazole and pyridine derivatives involves innovative methods, including microwave irradiation and the use of specific catalysts or solvents to achieve high yields. For instance, compounds similar in structure were synthesized from pyridine-2,4,6-tricarboxylic acid under microwave irradiation, yielding significant results (Chen Zi-yun, 2008). Additionally, direct methylation or trifluoroethylation of imidazole and pyridine derivatives has been developed, offering a simple route to various room temperature ionic liquids (RTILs) (Jie Zhang et al., 2003).
Molecular Structure Analysis
Studies on the crystal structure of related compounds reveal that the imidazo[1,2-a]pyridine group can be essentially planar, with specific deviations and disordered atoms indicating complex molecular geometries (Hoong-Kun Fun et al., 2011). The detailed molecular structure analysis often involves X-ray crystallography to determine the spatial arrangement and bond lengths accurately.
Chemical Reactions and Properties
Reactions involving the synthesis of imidazo[1,2-a]pyridines and indoles from aminoisoxazol-5(2H)-ones highlight the reactivity of similar compounds under specific conditions, demonstrating the potential for generating a variety of chemical structures through strategic reactions (J. Khalafy et al., 2002).
Physical Properties Analysis
The study of physical properties, such as fluorescent properties of imidazo[1,2-a]pyridine-based compounds, provides insights into the stability and behavior of these molecules under different conditions. Derivatives of imidazo[1,2-a]pyridine have been found to offer thermally stable solid compounds, with specific modifications affecting their fluorescent properties (H. Tomoda et al., 1999).
科学的研究の応用
Glycine Transporter 1 Inhibition
One of the notable applications of compounds structurally related to 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine is in inhibiting the Glycine Transporter 1 (GlyT1). Compounds like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have shown potent GlyT1 inhibitory activity and favorable pharmacokinetics, potentially increasing glycine concentrations in the cerebrospinal fluid of rats (Yamamoto et al., 2016).
Coordination Polymers in Material Science
Another area of application is in the synthesis of coordination polymers (CPs). Ligands like 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole, which share structural similarities, have been used to create CPs with AgI, CuI, and CdII metal ions, demonstrating the potential of these compounds in material science, particularly in forming polymeric structures with significant π-π interactions (Jin, You, & Ma, 2019).
Electron-Transport Materials in OLEDs
Compounds related to 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine have been explored as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). The incorporation of pyridine rings into phenanthroimidazole derivatives has been shown to regulate photophysical properties, energy levels, and electron mobilities, thereby improving the performance of OLEDs (Wang et al., 2015).
特性
IUPAC Name |
2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)imidazol-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3/c1-15-20(18(12-13-26-15)16-8-4-2-5-9-16)21-27-19(22(23,24)25)14-28(21)17-10-6-3-7-11-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYURFKAKLKVOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C2=NC(=CN2C3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)
![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)
![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)
![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)
![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)
![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)
![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)
![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)
![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)